ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
The compound “ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions take place. For example, the triazole ring in the compound could potentially undergo various reactions .
Scientific Research Applications
Corrosion Inhibition
Research has demonstrated the effectiveness of triazole derivatives, including compounds structurally related to ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate, in inhibiting corrosion on metal surfaces. For instance, triazepines carboxylate compounds have been identified as excellent corrosion inhibitors for mild steel in acidic environments. These compounds' efficiency depends on the substituent type, with studies highlighting their adsorption properties and protective effects on the metal surface against acid attack (Alaoui et al., 2018). Furthermore, another study on Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (ETC) shows its high inhibition efficiency on AA6061 Aluminium alloy in hydrochloric acid, suggesting potential applications in metal preservation and industrial maintenance (Raviprabha & Bhat, 2021).
Organic Synthesis and Molecular Interaction
Triazole derivatives play a significant role in organic synthesis, offering pathways to create complex molecules. For example, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized through cyclocondensation reactions under ultrasound irradiation, showcasing the method's efficiency and regioselectivity (Machado et al., 2011). This research underscores the potential of triazole derivatives in synthesizing new chemical entities with various applications.
Additionally, studies on molecular interactions and structure analysis of triazole derivatives, such as Hirshfeld surface analysis and DFT calculations, provide insights into the compounds' electronic structures and intermolecular interactions. These studies are crucial for understanding the properties of new materials and their applications in fields like nanotechnology and materials science (Ahmed et al., 2020).
Environmental Applications
Triazole derivatives also show promise in environmental applications, such as selective sorption of gases. A study using a bifunctional organic linker incorporating both carboxylate and triazole groups in the construction of a metal-organic framework (MOF) demonstrated highly selective sorption of CO2 over N2 and CH4. This research indicates the potential use of triazole derivatives in gas separation technologies and carbon capture (Chen et al., 2015).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling and regulation .
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets through a nucleophilic addition-elimination reaction . This interaction may result in changes to the target’s function, potentially influencing various physiological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may affect these pathways by interacting with key enzymes or receptors, leading to downstream effects on cellular function.
Result of Action
Based on the biological activities of related indole derivatives, it can be inferred that this compound may have potential therapeutic effects against a variety of disorders .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-2-20-13(19)11-7-17(16-15-11)8-12(18)9-4-3-5-10(14)6-9/h3-7,12,18H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJXLNKESGEWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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